5-Propynylcytosine

Oligonucleotide Synthesis qPCR Probe Design Hybridization Assays

Select 5-Propynylcytosine (CAS 151091-68-8) as your modified nucleobase building block to achieve precise and predictable thermal stabilization in oligonucleotides. Direct comparative data confirm each C5-propynyl substitution increases duplex melting temperature (Tm) by +2.8°C per modification, providing a quantifiable advantage over the +1.3°C increase from 5-methyl-dC and offering a cost-effective, tunable middle ground versus LNA or MGB modifications. Ideal for diagnostic probe design, antisense research, and triplex formation where moderate hybridization enhancement is critical. Ensure your assay achieves the intended stringency—request a bulk quote or order a research-grade sample now.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 151091-68-8
Cat. No. B130867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propynylcytosine
CAS151091-68-8
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC#CC1=C(NC(=O)N=C1)N
InChIInChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h4H,1H3,(H3,8,9,10,11)
InChIKeyQNNARSZPGNJZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propynylcytosine (CAS 151091-68-8) Procurement Guide: Structural Properties and Core Utility


5-Propynylcytosine (CAS 151091-68-8) is a synthetic nucleobase analog, structurally derived from cytosine by the addition of a propynyl (1-propynyl) group at the C5 position of the pyrimidine ring . This modification yields a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . It is primarily utilized as a modified nucleotide building block, specifically as the 5-propynyl-dC phosphoramidite, for the solid-phase synthesis of oligonucleotides with enhanced hybridization properties . Its inclusion in oligonucleotides is a well-established strategy to increase the thermal stability (melting temperature, Tm) of DNA:DNA and DNA:RNA duplexes, thereby improving performance in demanding applications such as qPCR probes, antisense research, and diagnostic assays .

Why 5-Propynylcytosine (CAS 151091-68-8) Cannot Be Replaced by Unmodified Cytosine or 5-Methylcytosine


Generic substitution of 5-propynylcytosine with standard 2'-deoxycytidine (dC) or even the naturally occurring modified base 5-methyl-dC is not functionally equivalent in oligonucleotide applications. The C5-propynyl modification confers a quantifiably greater enhancement to duplex thermal stability compared to these alternatives, a critical performance metric in assay design. Substituting dC with C5-propynyl-dC increases the melting temperature (Tm) of a duplex by approximately +2.8°C per modification . In contrast, substitution with 5-methyl-dC yields a significantly smaller Tm increase of only +1.3°C per modification . This 2.8°C increase is also a moderate, tunable stabilization effect, offering a middle ground compared to the often excessive stabilization (and higher cost) of locked nucleic acid (LNA) or minor groove binder (MGB) modifications, which can increase Tm by +2°C to +9.6°C and +10°C to +20°C, respectively . Therefore, procurement decisions based on a specific required Tm shift must account for these distinct quantitative differences to ensure the intended hybridization stringency and probe performance are achieved.

Quantitative Evidence for Selecting 5-Propynylcytosine (CAS 151091-68-8) over Structural Analogs


Duplex Thermal Stability: 5-Propynyl-dC vs. Unmodified dC and 5-Methyl-dC

The incorporation of 5-propynyl-dC into an oligonucleotide confers a greater increase in duplex melting temperature (Tm) compared to unmodified dC or the naturally occurring 5-methyl-dC modification. This difference is quantifiable and allows for more precise control over hybridization stringency .

Oligonucleotide Synthesis qPCR Probe Design Hybridization Assays

Triplex DNA Stabilization: C5-Propyne-dU Oligonucleotides vs. Unmodified Oligonucleotides

Oligonucleotides containing C5-propyne modifications exhibit superior stabilization of triple-helical DNA structures compared to their unmodified counterparts. A study comparing C5-propyne deoxyuridine (C5-propyne-dU) substituted oligonucleotides with unmodified oligonucleotides demonstrated a significant increase in triplex melting temperature (Tm) at both physiological and acidic pH [1].

Triplex-forming Oligonucleotides Antigene Strategies DNA Structure

Antisense Gene Knockdown Potency: C5-Propyne Modified vs. Mismatched Oligonucleotides

The potency of antisense oligonucleotides (ONs) is highly dependent on their binding affinity and sequence specificity. Research has demonstrated that C5-propyne pyrimidine-modified phosphorothioate ONs achieve sequence-specific protein knockdown at nanomolar concentrations. The sequence specificity is confirmed by the fact that introducing mismatches significantly reduces or eliminates activity [1].

Antisense Oligonucleotides Gene Silencing Functional Genomics

Optimal Research Applications for 5-Propynylcytosine (CAS 151091-68-8) Based on Differentiated Performance


High-Performance qPCR Probe Design (e.g., TaqMan Probes)

5-Propynylcytosine (as 5-propynyl-dC phosphoramidite) is ideal for designing short oligonucleotide probes where a moderate and predictable increase in duplex melting temperature (Tm) is required. As the evidence shows, each substitution increases Tm by +2.8°C . This allows for the design of shorter, more specific probes with Tm values that match the annealing temperature of a PCR assay, a principle exploited in commercially available 'Turbo' probe chemistries [1].

Potent and Specific Antisense Oligonucleotide Research

For researchers developing antisense oligonucleotides (ASOs) to study gene function, 5-propynyl-dC is a validated modification for enhancing target affinity. The quantitative evidence demonstrates that C5-propyne-modified ASOs achieve sequence-specific gene knockdown at nanomolar concentrations . This high potency allows for reduced oligonucleotide concentrations in experiments, minimizing potential off-target effects and reagent costs.

Stabilizing Complex Nucleic Acid Structures (Triplexes)

Investigators studying or utilizing triple-helix DNA formation for antigene strategies should select 5-propynylcytosine analogs. The direct comparative data show that C5-propyne-dU-modified oligonucleotides increase triplex Tm by +9°C to +10°C over unmodified sequences . This enhanced stability is crucial for enabling triplex-based applications, such as sequence-specific DNA binding, under physiological or near-physiological conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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